(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol
Description
(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol is a substituted isoxazole derivative characterized by a methoxy group (-OCH₃) at position 3, a methyl group (-CH₃) at position 5, and a hydroxymethyl group (-CH₂OH) at position 4 of the isoxazole ring. Isoxazole derivatives are widely studied for their pharmacological properties, including bromodomain inhibition , antimicrobial activity , and agrochemical applications .
Properties
IUPAC Name |
(3-methoxy-5-methyl-1,2-oxazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4-5(3-8)6(9-2)7-10-4/h8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJKQAGQFXERHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol typically involves the formation of the isoxazole ring followed by the introduction of the methoxy and methyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Esterification Reactions
The primary alcohol group undergoes esterification with acyl chlorides or anhydrides. For example:
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Reaction with acetic anhydride in pyridine yields the corresponding acetate ester.
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Tosylation using p-toluenesulfonyl chloride (TsCl) in THF with a base (e.g., K₂CO₃) forms the tosylate derivative, enabling subsequent nucleophilic substitutions .
Example Protocol (Adapted from ):
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Dissolve this compound (1.0 mmol) in THF.
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Add TsCl (1.2 mmol) and K₂CO₃ (2.0 mmol).
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Stir at 80°C for 8–10 h.
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Quench with HCl (1 M), extract with Et₂O, dry (MgSO₄), and purify via silica gel chromatography.
Oxidation Pathways
Controlled oxidation of the hydroxymethyl group to a carbonyl is feasible under mild conditions:
Key Data:
| Substrate | Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | MnO₂ | 1,4-dioxane, 80°C | (3-Methoxy-5-methyl-isoxazol-4-yl)-methanone | ~50% |
Nucleophilic Substitutions
The tosylate intermediate facilitates substitutions with nucleophiles (e.g., amines, thiols):
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Reaction with sodium azide (NaN₃) in DMF forms the azide derivative.
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Grignard reagents (e.g., RMgX) can displace the tosylate group to generate alkylated products .
Example Reaction:
Protection/Deprotection Strategies
The hydroxyl group is protected as a silyl ether (e.g., TBSCl) for multi-step syntheses:
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Treatment with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF yields the TBS-protected derivative .
Conditions:
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Solvent: DMF
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Base: Imidazole
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Time: 12 h at 25°C
Ring Functionalization
The isoxazole ring participates in electrophilic substitutions, though reactivity is attenuated by electron-donating groups:
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Nitration or halogenation requires harsh conditions (e.g., HNO₃/H₂SO₄) and typically occurs at the 5-position due to directing effects.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are viable if a halide is introduced:
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Bromination at the 4-position (via NBS) enables cross-coupling with aryl boronic acids.
Mechanistic Insights
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Esterification: Proceeds via nucleophilic acyl substitution.
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Oxidation: Likely involves a two-electron transfer mechanism mediated by MnO₂.
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Silylation: Base-activated deprotonation followed by silyl group transfer .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that isoxazole derivatives, including (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol, exhibit antimicrobial properties. Studies have shown that certain isoxazole compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics. For instance, a study highlighted the synthesis of various isoxazole derivatives and their evaluation against standard bacterial strains, demonstrating notable antibacterial activity .
2. Immunosuppressive Properties
Isoxazole derivatives have been investigated for their immunosuppressive effects. A series of compounds derived from isoxazole were tested for their ability to inhibit the proliferation of human peripheral blood mononuclear cells, suggesting potential applications in treating autoimmune diseases or in organ transplantation . The mechanism of action involves modulation of immune responses, which could be beneficial in clinical settings.
3. Antioxidant Activity
The antioxidant capabilities of isoxazole compounds have been explored, with findings indicating that these compounds can scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases . The ability to reduce oxidative damage may also contribute to the overall health benefits associated with these compounds.
Biological Research Applications
1. Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies involving this compound have provided insights into how structural modifications affect biological activity. These studies are essential for optimizing drug candidates and understanding the pharmacological profiles of isoxazole derivatives . By systematically altering substituents on the isoxazole ring, researchers can identify compounds with enhanced efficacy and reduced toxicity.
2. Drug Development
The compound's unique structural features make it a valuable scaffold in drug development. Its derivatives are being explored as potential leads in pharmaceutical research targeting various diseases, including cancer and infectious diseases. The ongoing synthesis and evaluation of these derivatives could lead to the discovery of novel therapeutic agents .
Synthetic Methodologies
1. Synthesis Techniques
The synthesis of this compound can be achieved through various methodologies, including metal-free synthetic routes that offer environmentally friendly alternatives to traditional methods. Recent advancements in microwave-assisted synthesis have also been employed to enhance yield and reduce reaction times . These innovative approaches not only improve efficiency but also broaden the scope for synthesizing diverse isoxazole derivatives.
2. Analytical Applications
In addition to its biological applications, this compound serves as a reagent in analytical chemistry. Its ability to form stable complexes with metal ions makes it useful in developing analytical methods for detecting trace metals in environmental samples . This application underscores the compound's versatility beyond medicinal uses.
Case Studies
Mechanism of Action
The mechanism of action of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions can be complex and are often the subject of ongoing research to fully understand the compound’s effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol with similar compounds:
Key Observations :
- Steric Effects : Bulky substituents (e.g., mesityl in ) reduce reactivity at the isoxazole core, whereas smaller groups (e.g., methoxy) favor nucleophilic substitution or oxidation reactions.
- Electronic Effects : Electron-donating groups (e.g., -OCH₃) stabilize the isoxazole ring, while electron-withdrawing groups (e.g., -Cl in ) increase electrophilicity for further functionalization.
Biological Activity
(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol is a compound belonging to the isoxazole family, which is recognized for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a five-membered ring containing nitrogen and oxygen, which significantly influences its reactivity and biological properties. The presence of methoxy and methyl groups enhances its solubility and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or modulator , affecting cellular pathways related to inflammation, cancer proliferation, and other diseases.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to active or allosteric sites, thereby preventing substrate binding and catalysis.
- Receptor Modulation : The compound can function as either an agonist or antagonist in receptor-mediated pathways, modulating signal transduction and influencing cellular responses.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits significant biological activity:
1. Anticancer Activity
Studies indicate that derivatives of isoxazoles, including this compound, possess potent anticancer properties. For example:
- Cellular Studies : In vitro tests demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may reduce the expression of pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases .
3. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol, and how can reaction conditions be systematically optimized?
- Methodological Answer : A multi-step synthesis approach is recommended, leveraging heterocyclic coupling and functional group protection. For example, triazine-based intermediates (as in ) can be synthesized using trichlorotriazine and methoxyphenol under reflux conditions. Reaction optimization should include:
- Temperature control : Reflux in ethanol (70–80°C) to ensure complete coupling .
- Catalyst screening : Acidic catalysts (e.g., BF₃·Et₂O) improve cyclization efficiency for isoxazole ring formation .
- Purification : Column chromatography with silica gel and methanol/ethyl acetate gradients (e.g., 5–20% MeOH) .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | Trichlorotriazine, 4-methoxyphenol, EtOH, 80°C | 55–87% | |
| Cyclization | BF₃·Et₂O, CH₂Cl₂, RT | 56–79% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR , FTIR , and mass spectrometry is critical:
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Prepare buffers (pH 2–12) and monitor degradation via HPLC (C18 column, 30% MeOH in H₂O) over 48 hours .
- Thermal stability : Heat samples to 40–60°C and track decomposition by TLC (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to model reaction pathways:
Q. How should researchers address contradictions in reported spectroscopic data or synthetic yields for this compound?
- Methodological Answer : Apply iterative data triangulation :
- Reproduce experiments : Validate NMR shifts using internal standards (e.g., TMS) and cross-check with published spectra .
- Analyze impurities : Use LC-MS to identify byproducts (e.g., oxidized methoxy groups) .
- Statistical evaluation : Compare yields across multiple batches via ANOVA to identify outliers .
Q. What strategies optimize HPLC method development for quantifying this compound in complex mixtures?
- Methodological Answer : Employ design of experiments (DoE) for parameter optimization:
- Factors : Vary methanol content (10–50%), pH (2.5–7.5), and column temperature (25–45°C) .
- Response surface methodology : Maximize resolution between analyte and structurally similar impurities .
- Validation : Assess linearity (R² > 0.999), LOD/LOQ (<1 µg/mL), and recovery (>95%) .
Table 2 : Example HPLC Conditions from Analogous Compounds
| Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|
| C18 | 30% MeOH, 0.1% TFA | 1.0 mL/min | UV 254 nm |
Key Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
